2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole
Description
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl (-S-) group to a 2-(pyridin-2-yl)ethyl moiety. The benzothiazole scaffold is renowned for its pharmacological relevance, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Properties
CAS No. |
21181-94-2 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H12N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2 |
InChI Key |
WVFDNLKTPXHTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Observations :
- Core Heteroatoms : Replacing benzothiazole with benzodiazole (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and acidity.
- Electron Effects : Sulfonyl groups (e.g., ) increase polarity and metabolic stability but may reduce passive diffusion across cell membranes.
Physicochemical Properties
Computational and Crystallographic Insights
- DFT Studies : Becke’s hybrid functional (B3LYP) could model electronic properties, predicting HOMO-LUMO gaps influenced by the pyridinyl group’s electron-donating effects.
- Crystallography: SHELXL has resolved structures of related compounds (e.g., cobalt complexes in ), revealing planar benzothiazole cores and non-covalent interactions critical for crystal packing.
Biological Activity
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a compound that combines a benzothiazole core with a pyridine ring through a sulfanyl bridge. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C14H12N2S2, with a molecular weight of 272.4 g/mol .
Chemical Structure and Properties
The compound features:
- Benzothiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyridine Substituent : Enhances solubility and bioavailability.
- Sulfanyl Linkage : Often increases reactivity and interaction with biological targets.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial effects. In vitro studies indicate that the compound exhibits activity against various bacterial strains, which is attributed to its ability to disrupt microbial cell functions .
Anticancer Potential
Research has shown that compounds containing the benzothiazole structure can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related enzymes suggest potential as an anticancer agent .
The biological activity of this compound is largely mediated through:
- Enzyme Inhibition : It interacts with enzymes involved in critical biochemical pathways.
- Receptor Modulation : The compound may influence receptor activity, further enhancing its therapeutic potential.
Study on α-Amylase Inhibition
A recent study explored the inhibitory effects of benzothiazole derivatives on α-amylase, an enzyme crucial for carbohydrate metabolism. The synthesized compounds showed promising inhibition rates, with some derivatives achieving up to 87.5% inhibition at specific concentrations . Molecular docking studies indicated favorable interactions between the most potent inhibitors and the enzyme's active site.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among other benzothiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzothiazole | Benzothiazole Structure | Antimicrobial, Anticancer |
| 2-Aminobenzothiazole | Aminobenzothiazole Structure | Antifungal, Antiparasitic |
| 4-Methylbenzothiazole | Methylbenzothiazole Structure | Antibacterial |
| This compound | Unique thioether linkage enhances solubility and bioavailability | Potential anticancer and antimicrobial agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
